4H-Furo[3,2-B]pyrrole

Heterocyclic chemistry DFT calculation pKa prediction

Research programs requiring a versatile, electron-rich fused heterocycle face supply inconsistencies with regioisomeric impurities. 4H-Furo[3,2-b]pyrrole (CAS 250-91-9) is the definitive [3,2-b] annulated scaffold, offering five distinct reaction centers for electrophilic substitution, N-alkylation, and carboxylate derivatization-transformations not replicable by the 6H-[2,3-b] regioisomer. - Enables construction of diverse π-conjugated fused systems and fluorescent dye libraries. - Serves as the core pharmacophore for DAAO inhibitors with validated in vivo efficacy in neuropathic pain models. - Batch-to-batch consistency ensures reproducible reactivity profiles across medicinal chemistry and materials science programs.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
CAS No. 250-91-9
Cat. No. B1628797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Furo[3,2-B]pyrrole
CAS250-91-9
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CNC2=C1OC=C2
InChIInChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H
InChIKeyPLJIVNLEQUBQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Furo[3,2-b]pyrrole Scaffold Overview


4H-Furo[3,2-b]pyrrole (C₆H₅NO, MW 107.11) is a fused heteropentalene consisting of a furan ring and a pyrrole ring in a [3,2-b] annulation pattern. This scaffold serves as a versatile building block for constructing π-conjugated fused systems, fluorescent dyes, and a diverse library of derivatives with promising biological activities [1]. Its electron-rich character and multiple reaction centers—including positions for electrophilic substitution, N-alkylation, and carboxylate derivatization—enable a wide range of synthetic transformations, making it a strategic starting point for medicinal chemistry and materials science programs [1].

Scaffold Identity

4H-furo[3,2-b]pyrrole core with [3,2-b] ring fusion geometry; distinct from [2,3-b] regioisomer in reactivity and electronic profile

Synthetic Entry

Electron-rich heterocycle with multiple reaction centers; supports electrophilic substitution, N-alkylation, and annulation pathways

Research Fit

Versatile building block for medicinal chemistry library synthesis, materials science programs, and heterocyclic probe development

Why 4H-Furo[3,2-b]pyrrole Substitution Fails


In-class substitution of 4H-furo[3,2-b]pyrrole with its regioisomer 6H-furo[2,3-b]pyrrole or its heteroatom analog thieno[3,2-b]pyrrole is not scientifically defensible without re-optimization. The [3,2-b] vs. [2,3-b] ring fusion alters the electronic environment of the NH proton, resulting in a distinct acidity profile that governs reactivity and hydrogen-bonding capacity [1]. Furthermore, single-atom replacement of oxygen with sulfur (furo → thieno) profoundly alters charge transport properties in organic electronic devices—the furo analog is completely inactive in field-effect transistors, whereas the thieno analog exhibits measurable hole mobility [2]. These examples underscore that structural modifications at the atomic or regioisomeric level produce non-interchangeable functional outcomes. The quantitative evidence below establishes where 4H-furo[3,2-b]pyrrole demonstrates verifiable differentiation that must guide procurement decisions.

Target Scaffold 4H-Furo[3,2-b]pyrrole
Regioisomer Risk

6H-furo[2,3-b]pyrrole exhibits distinct NH acidity and hydrogen-bonding capacity; regioisomers are not interchangeable in derivatization or supramolecular applications—reactivity outcomes may shift

Target Scaffold 4H-Furo[3,2-b]pyrrole
Heteroatom Analog Risk

Thieno[3,2-b]pyrrole (O→S replacement) alters charge transport in organic electronics; furo scaffold is inactive in OFET devices where the thieno analog shows measurable hole mobility—device context may not transfer

4H-Furo[3,2-b]pyrrole Quantified Differentiation


NH Acidity: Regioisomer Comparison

The NH proton acidity differs significantly between the 4H-furo[3,2-b]pyrrole scaffold and its 6H-furo[2,3-b]pyrrole regioisomer. This difference, rationalized by ab initio DFT calculations at the B3LYP/6-311+G** level, arises from the distinct ring-fusion geometry, which alters the electron density distribution and hydrogen-bonding capacity of the pyrrole NH [1]. The 6H-furo[2,3-b]pyrrole regioisomer has a predicted pKa of 15.93±0.30 , whereas the 4H-furo[3,2-b]pyrrole scaffold exhibits measurably different acidity [1].

NH Acidity
Class-level inference
4H-[3,2-b] vs 6H-[2,3-b]
Distinct acidity profile; pKa predicted 15.93±0.30 for 6H-[2,3-b] isomer (B3LYP/6-311+G**)
Regioisomer acidity context differs; verify scaffold identity
DFT-calculated; reactivity and H-bonding may not transfer
Heterocyclic chemistry DFT calculation pKa prediction

OFET Activity vs. Thieno[3,2-b]pyrrole

In a direct head-to-head comparison of donor–acceptor–donor small molecules, the furo[3,2-b]pyrrole-containing compound was completely inactive in organic field-effect transistors (OFETs), whereas the thieno[3,2-b]pyrrole analog exhibited moderate hole mobility [1]. A separate study on banana-shaped semiconducting small molecules further corroborates this trend: a thieno[3,2-b]pyrrole-based molecule achieved average hole mobility up to 8 × 10⁻² cm² V⁻¹ s⁻¹, while the furan-flanked analog performed poorly (μh ≈ 5 × 10⁻⁶ cm² V⁻¹ s⁻¹) [2].

OFET Activity
Head-to-head comparison
Furo: inactive vs Thieno: μh ~10⁻³–8×10⁻²
>10³-fold lower mobility; furo scaffold inactive in OFET devices
Reported device-context differentiation; furo scaffold not suitable for OFET
Two independent donor–acceptor small-molecule studies
Organic electronics OFET Hole mobility

DAAO Inhibition: In Vivo Validation

The 5-carboxylic acid derivative of 4H-furo[3,2-b]pyrrole (designated SUN) has been characterized as a DAAO inhibitor with validated in vivo efficacy in rat models of neuropathic and inflammatory pain. Oral administration of SUN dose-dependently attenuated tactile allodynia and reversed thermal hyperalgesia, with maximal pain reversal corresponding to peak increases in brain and plasma d-serine concentrations [1]. By comparison, the thieno analog (compound 8; 4H-thieno[3,2-b]pyrrole-5-carboxylic acid) is a moderately potent DAAO inhibitor in vitro (human IC₅₀ = 145 nM, rat IC₅₀ = 114 nM) [2], but failed to produce antipsychotic or cognitive-enhancing effects in vivo at doses that elevated CNS d-serine [2].

DAAO Inhibition
Cross-study comparable
Dose-dependent endpoint response in rat SNL, CCI, and CFA models
SUN (4H-furo[3,2-b]pyrrole-5-carboxylic acid); correlates with DAAO target engagement
Reported model-response endpoint context
Thieno analog lacks behavioral response despite comparable in vitro potency
DAAO inhibition Neuropathic pain In vivo pharmacology

Elastase Inhibition Potency

trans-2-Oxohexahydro-2H-furo[3,2-b]pyrroles are conformationally strained 5,5-fused ring systems that function as potent human neutrophil elastase (HNE) inhibitors [1]. This pharmacophore has been validated as a novel elastase inhibitor scaffold with stereoselective synthetic accessibility via intramolecular 5-exo-trig cyclizations mediated by samarium(II) iodide, yielding predominantly trans-products [1]. While direct IC₅₀ values for the parent hexahydro-furo[3,2-b]pyrrole scaffold are not reported in the open literature, the class has been established as a promising elastase inhibition pharmacophore distinct from pyrrolo[3,2-b]pyrrole and other fused heterocyclic elastase inhibitor scaffolds [1].

Elastase Inhibition
Class-level inference
Conformationally strained 5,5-fused ring system
Stereoselective synthesis via SmI₂-mediated 5-exo-trig cyclization; trans-product preference
Reported pharmacophore context; scaffold validation review
HNE inhibition; distinct from pyrrolidine trans-lactam templates
Elastase inhibition Conformational strain Stereoselective synthesis

PDE1 Inhibition and Antiproliferative Activity

Chiral hexahydro-2H-furo[3,2-b]pyrrole derivatives bearing 4-(6,7-dimethoxyquinazolin-4-yl) or 4-(7,8-dimethoxyquinazolin-4-yl) substitution have been synthesized in enantiomerically pure form and evaluated as phosphodiesterase 1 (PDE1) inhibitors. These compounds demonstrated inhibitory activity against PDE1 isoforms with IC₅₀ values in the high nanomolar to low micromolar concentration range, and exhibited antiproliferative activity on A375 melanoma cells in vitro [1].

PDE1 Inhibition
Class-level inference
PDE1 IC₅₀ high nanomolar to low micromolar
Enantiomerically pure hexahydro-furo[3,2-b]pyrrole derivatives; A375 melanoma cell-model response reported
Reported cell-model endpoint review
Supports PDE1 pathway-response interpretation
PDE1 inhibition Melanoma Antiproliferative

Building Block Versatility

4H-Furo[3,2-b]pyrrole-5-carboxylates (FPcs) are widely recognized as versatile building blocks for constructing a large library of fused heterocyclic derivatives. The scaffold contains five potential reaction centers, enabling transformations ranging from simple substitutions to multi-step annulations that yield complex compounds with the furo[3,2-b]pyrrole core [1]. In contrast, the 6H-furo[2,3-b]pyrrole-5-carboxylate regioisomer exhibits different reactivity profiles in cycloaddition and electrophilic substitution reactions, limiting its utility in certain synthetic sequences [2].

Building Block Versatility
Cross-study comparable
Five reaction centers; reported broader derivatization scope and literature precedent vs. 6H-[2,3-b] regioisomer
Reported reaction scope; literature-supported
Regioisomer exhibits different cycloaddition and substitution reactivity
Heterocyclic synthesis Building block Fused heterocycles

4H-Furo[3,2-b]pyrrole Application Scenarios


DAAO Inhibition for Pain Research

Programs investigating D-amino acid oxidase (DAAO) inhibition for neuropathic or inflammatory pain should prioritize the 4H-furo[3,2-b]pyrrole scaffold. The 5-carboxylic acid derivative (SUN) has demonstrated validated in vivo efficacy in rat models of SNL, CCI, and CFA pain, with dose-dependent reversal of allodynia and hyperalgesia that correlates with full target engagement [1]. This in vivo pharmacology profile is not replicated by the thieno analog despite comparable in vitro DAAO potency [2].

PDE1 Inhibition in Melanoma Research

Oncology research groups targeting phosphodiesterase 1 (PDE1) for melanoma or other proliferative disorders should consider hexahydro-2H-furo[3,2-b]pyrrole derivatives. Enantiomerically pure compounds from this scaffold inhibit PDE1 isoforms with IC₅₀ values in the high nanomolar to low micromolar range and exhibit antiproliferative activity on A375 melanoma cells in vitro [1].

Elastase Inhibition for Inflammatory Disease

Programs developing human neutrophil elastase (HNE) inhibitors for inflammatory diseases should evaluate hexahydro-2H-furo[3,2-b]pyrrole-based scaffolds. The conformationally strained 5,5-fused ring system provides a validated pharmacophore with established stereoselective synthetic routes, offering a structurally distinct alternative to other fused heterocyclic elastase inhibitor templates [1].

Building Block for Medicinal Chemistry

Medicinal chemistry groups requiring a versatile, electron-rich fused heterocycle for library synthesis should select 4H-furo[3,2-b]pyrrole-5-carboxylates over the 6H-furo[2,3-b]pyrrole regioisomer. The 4H-[3,2-b] scaffold offers five distinct reaction centers and a broader range of documented synthetic transformations, enabling efficient construction of diverse fused heterocyclic libraries [1]. The regioisomer exhibits different reactivity and is not a suitable drop-in replacement [2].

Application
Selection Property
Validation Focus
DAAO pathway pain-model studies
Scaffold-specific in vivo model response
Target engagement and endpoint response review
PDE1 pathway cancer cell-model studies
Enantiomerically pure chiral platform
PDE1 isoform inhibition and cell-viability endpoint review
HNE inhibition pathway studies
Conformationally strained 5,5-fused pharmacophore
Stereoselective synthesis and enzyme inhibition review
Heterocyclic library synthesis
Multiple reaction centers on [3,2-b] scaffold
Reaction scope and regioisomer identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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